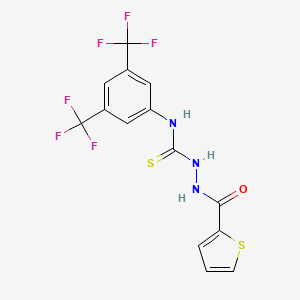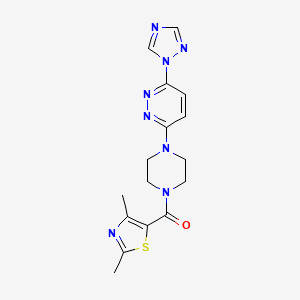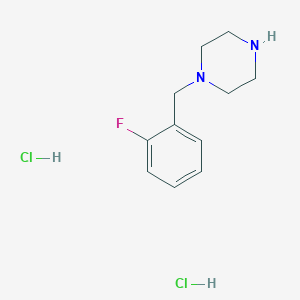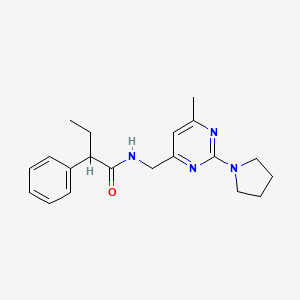
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide" is a chemical entity that appears to be structurally related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs such as pyrimidinyl groups, pyrrolidinyl groups, and phenylbutanamide units are recurrent in the literature, suggesting that the compound may have been designed with similar pharmacological targets in mind .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of various functional groups to a central scaffold, which in the case of the compound of interest, is likely to be a pyrimidinyl group. For instance, the synthesis of a library of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives was reported, which involved the fusion of chemical fragments from clinically relevant antiepileptic drugs . Similarly, the synthesis of other related compounds involved characterizing structures using techniques such as NMR, FT-IR, MS, and X-ray diffraction . These methods are likely applicable to the synthesis and characterization of "N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide".
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated using X-ray diffraction, confirming the presence of hydrogen bonds in the solid state and the overall molecular conformation . DFT studies have also been employed to compare the optimized molecular structure with the experimentally determined structure, ensuring consistency and aiding in the understanding of the electronic properties of such compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to bind to biological targets, as evidenced by molecular docking studies . The presence of functional groups such as pyrrolidinyl and pyrimidinyl is indicative of potential interactions with enzymes or receptors, which could be explored for the compound through similar in vitro assays and computational studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds within this chemical space are often characterized by their spectroscopic data, thermal analysis, and crystallography . These properties are crucial for understanding the compound's stability, solubility, and suitability for further development as a pharmacological agent. The anticonvulsant, antifungal, and antiproliferative activities of similar compounds suggest a broad spectrum of potential biological applications, which could also be relevant for "N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide" .
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential and Molecular Investigations
Anticancer Activity and Molecular Mechanisms : The design and synthesis of specific small molecule inhibitors, such as MGCD0103, demonstrate the potential of targeting histone deacetylases (HDACs) for cancer therapy. MGCD0103, an isotype-selective HDAC inhibitor, exhibits significant antitumor activity both in vitro and in vivo, highlighting the therapeutic promise of such compounds in oncology (Zhou et al., 2008).
Cognitive Disorders Treatment through PDE9A Inhibition : PF-04447943, a novel PDE9A inhibitor, has advanced into clinical trials for the treatment of cognitive disorders. Its selectivity for PDE9A over other PDE family members and its ability to elevate central cGMP levels in the brain suggest a novel approach for addressing cognitive impairments associated with various neurological conditions (Verhoest et al., 2012).
Optical and Electronic Applications of Pyrimidine Derivatives : Research on thiopyrimidine derivatives illustrates their potential in nonlinear optics (NLO) and electronic applications. Structural, electronic, and NLO properties of these compounds, derived from density functional theory (DFT) calculations, underscore their utility in optoelectronic devices and materials science (Hussain et al., 2020).
Antimicrobial and Antifungal Investigations
Antimicrobial and Antifungal Efficacy : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibit promising anti-angiogenic and DNA cleavage activities. Such compounds have potential as anticancer agents, showcasing both anti-angiogenic and cytotoxic effects, thereby opening avenues for new therapeutic strategies against cancer (Kambappa et al., 2017).
Herbicidal Activity and Chiral Analysis : The synthesis of chiral S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives and their herbicidal activities highlight the significance of chiral compounds in agricultural sciences. These compounds exhibit improved herbicidal activities, demonstrating the role of chirality in enhancing the efficacy of agricultural chemicals (Duan et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-3-18(16-9-5-4-6-10-16)19(25)21-14-17-13-15(2)22-20(23-17)24-11-7-8-12-24/h4-6,9-10,13,18H,3,7-8,11-12,14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZNXTCTJBAZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=NC(=C2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)-2-phenylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)
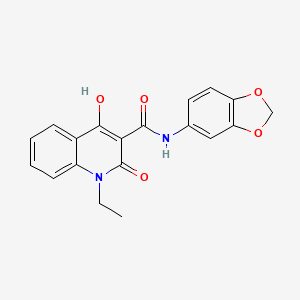
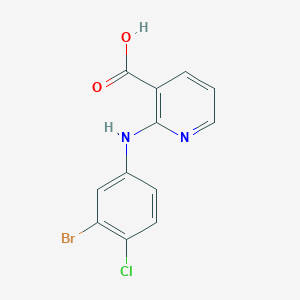
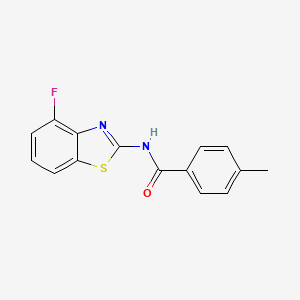
![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)
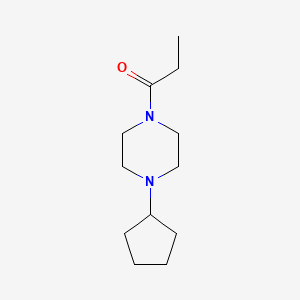
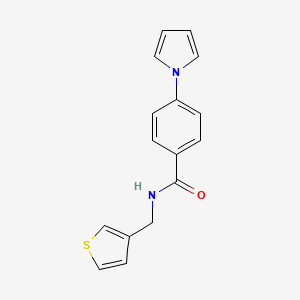
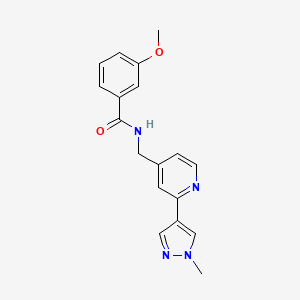
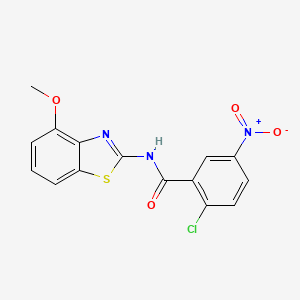
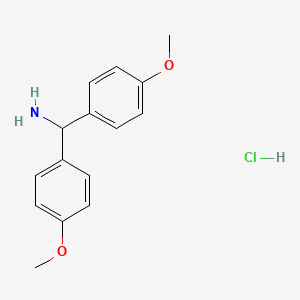
![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)
